molecular formula C12H15ClNO5P B12568057 Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate CAS No. 191476-76-3

Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate

Cat. No.: B12568057
CAS No.: 191476-76-3
M. Wt: 319.68 g/mol
InChI Key: HGLCBURWQCCKFT-UHFFFAOYSA-N
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Description

Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chloro-substituted ethenyl group, which is further connected to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-(4-nitrophenyl)ethene under mild conditions to form the desired phosphonate.

Reaction Conditions:

    Reagents: Diethyl phosphite, 1-chloro-2-(4-nitrophenyl)ethene

    Catalyst: Base (e.g., sodium hydride)

    Solvent: Anhydrous tetrahydrofuran

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to 60°C)

    Reduction: Hydrogen gas, palladium on carbon catalyst, solvent (e.g., ethanol), temperature (room temperature to 50°C)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water), temperature (room temperature to 80°C)

Major Products

    Substitution: Diethyl [1-amino-2-(4-nitrophenyl)ethenyl]phosphonate

    Reduction: Diethyl [1-chloro-2-(4-aminophenyl)ethenyl]phosphonate

    Oxidation: Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonic acid

Scientific Research Applications

Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biological Studies: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The phosphonate group can participate in various phosphorylation reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate can be compared with other similar compounds such as:

  • Diethyl [1-chloro-2-(4-methylphenyl)ethenyl]phosphonate
  • Diethyl [1-chloro-2-(4-methoxyphenyl)ethenyl]phosphonate
  • Diethyl [1-chloro-2-(4-fluorophenyl)ethenyl]phosphonate

Uniqueness:

  • The presence of the nitro group in this compound imparts unique reactivity, making it suitable for specific applications in organic synthesis and materials science.
  • The chloro group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.

Conclusion

This compound is a versatile organophosphorus compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and medicinal chemistry. Further research into its applications and mechanisms of action will continue to expand its utility in scientific research.

Properties

CAS No.

191476-76-3

Molecular Formula

C12H15ClNO5P

Molecular Weight

319.68 g/mol

IUPAC Name

1-(2-chloro-2-diethoxyphosphorylethenyl)-4-nitrobenzene

InChI

InChI=1S/C12H15ClNO5P/c1-3-18-20(17,19-4-2)12(13)9-10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3

InChI Key

HGLCBURWQCCKFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(C=C1)[N+](=O)[O-])Cl)OCC

Origin of Product

United States

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